

ML202: A Highly Specific Activator of Pyruvate Kinase M2 Over M1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML202

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A detailed comparison confirming the selective activation of the tumor-associated enzyme PKM2 by the small molecule **ML202**, with supporting data and experimental protocols for researchers, scientists, and drug development professionals.

The small molecule **ML202** has been identified as a potent and highly specific allosteric activator of the M2 isoform of pyruvate kinase (PKM2), an enzyme that plays a critical role in the altered metabolic state of cancer cells.[1][2][3] This guide provides a comprehensive comparison of **ML202**'s activity on PKM2 versus its closely related isoform, PKM1, which is typically expressed in normal, differentiated tissues. The data presented here confirms the remarkable specificity of **ML202**, making it a valuable tool for studying the metabolic vulnerabilities of cancer.

Quantitative Comparison of ML202 Activity on PKM2 vs. PKM1

The selectivity of **ML202** for PKM2 over PKM1 has been quantitatively assessed using biochemical assays. The following table summarizes the activation concentration (AC50) of **ML202** for both isoforms, demonstrating its potent and specific activation of PKM2.

Isoform	ML202 AC50 (nM)
PKM2	73
PKM1	> 25,000

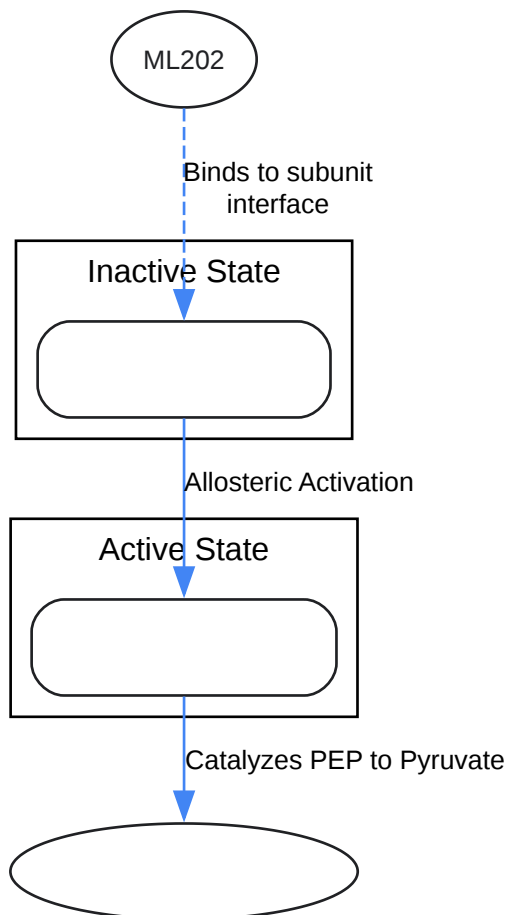
AC50 (Activation Concentration 50): The concentration of a compound at which the enzyme shows 50% of its maximal activation.

The data clearly indicates that **ML202** is a potent activator of PKM2, with an AC50 value in the nanomolar range. In stark contrast, **ML202** shows negligible activity towards PKM1 at concentrations up to 25 μ M, highlighting its exceptional specificity.

Mechanism of Selective Activation

ML202 acts as an allosteric activator, binding to a site on the PKM2 enzyme that is distinct from the active site.^{[4][5]} This binding event promotes the formation of the active, tetrameric form of PKM2.^{[4][5]} The specificity of **ML202** for PKM2 over PKM1 is attributed to differences in the amino acid sequences at the subunit interaction interface where the activator binds.^[4]

Mechanism of ML202-Mediated PKM2 Activation



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Caption: Allosteric activation of PKM2 by **ML202**.

Experimental Protocols

The determination of **ML202**'s specificity for PKM2 over PKM1 was achieved through a robust biochemical assay. The following is a detailed description of the methodology employed.

Pyruvate Kinase Activity Assay (Lactate Dehydrogenase-Coupled)

This assay measures the production of pyruvate by pyruvate kinase, which is then coupled to the lactate dehydrogenase (LDH) reaction. The activity of LDH is monitored by the decrease in NADH absorbance at 340 nm.[3][6]

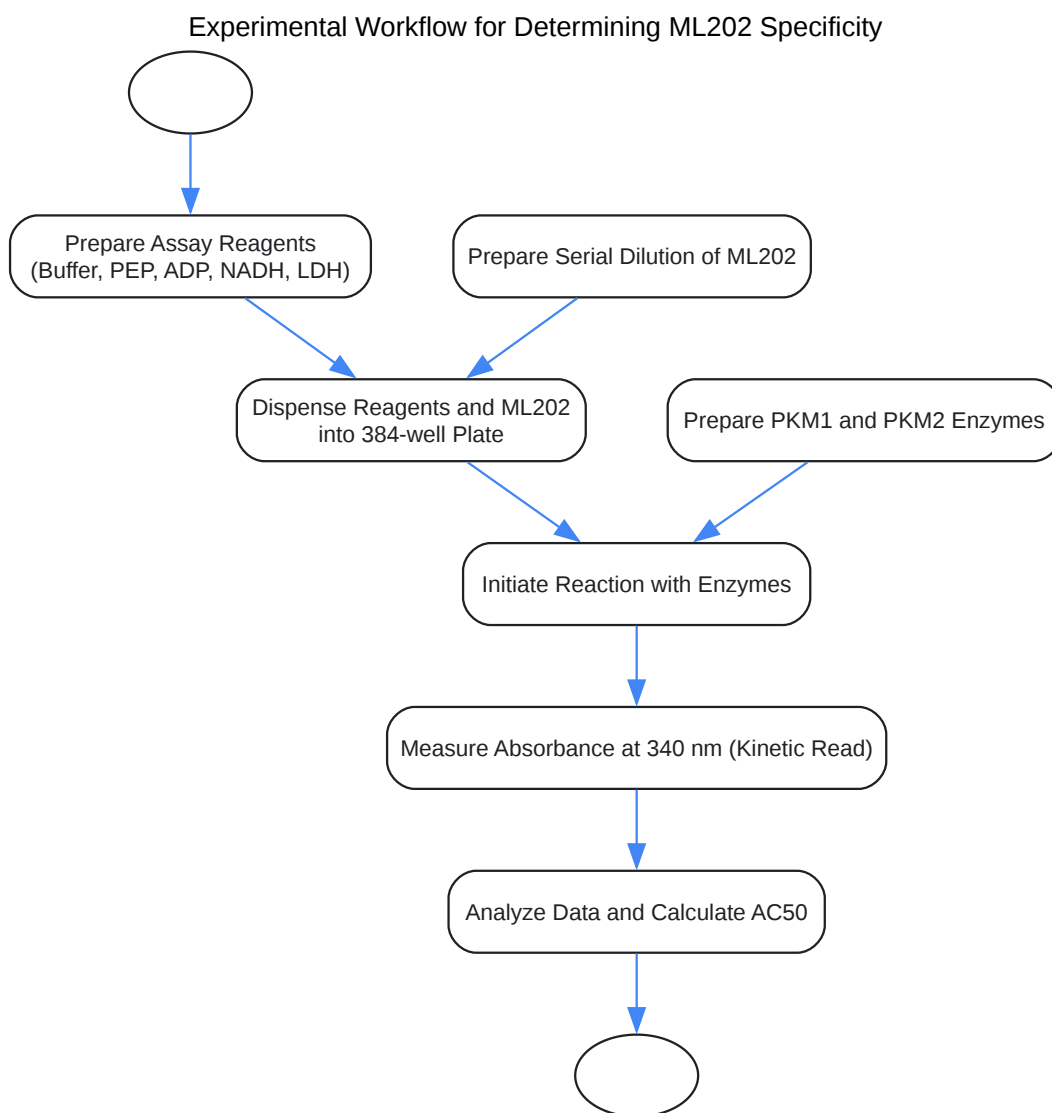
Materials:

- Recombinant human PKM1 and PKM2 enzymes
- **ML202** compound
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
- Phosphoenolpyruvate (PEP)
- Adenosine diphosphate (ADP)
- Nicotinamide adenine dinucleotide (NADH)
- Lactate dehydrogenase (LDH)
- 384-well microplates
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Compound Preparation: A serial dilution of **ML202** is prepared in DMSO and then diluted in the assay buffer.
- Enzyme Preparation: Recombinant PKM1 and PKM2 are diluted to their final concentrations in the assay buffer.
- Assay Reaction:
 - To each well of a 384-well plate, add the assay buffer containing PEP, ADP, NADH, and LDH.
 - Add the diluted **ML202** compound or vehicle control (DMSO) to the respective wells.

- Initiate the reaction by adding the diluted PKM1 or PKM2 enzyme to the wells.
- Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a spectrophotometer.
- Data Analysis: The rate of NADH consumption (decrease in absorbance over time) is proportional to the pyruvate kinase activity. The AC50 values are determined by plotting the enzyme activity against the logarithm of the **ML202** concentration and fitting the data to a sigmoidal dose-response curve.



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Caption: Workflow for assessing **ML202** specificity.

Conclusion

The experimental data unequivocally demonstrates that **ML202** is a highly potent and specific activator of the PKM2 isoform, with negligible activity against PKM1. This high degree of selectivity makes **ML202** an invaluable chemical probe for elucidating the role of PKM2 in cancer metabolism and for the development of novel therapeutic strategies that target the unique metabolic state of tumor cells.

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- To cite this document: BenchChem. [ML202: A Highly Specific Activator of Pyruvate Kinase M2 Over M1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578613#confirming-the-specificity-of-ml202-for-pkm2-over-pkm1]

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